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Compound of Interest

Compound Name: (R)-(-)-Phenylsuccinic acid

Cat. No.: B1220706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
(-)-Phenylsuccinic acid. The information is structured to offer easy access to quantitative data

and detailed experimental methodologies, facilitating its use in research and development.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for (R)-(-)-Phenylsuccinic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Phenylsuccinic Acid
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Proton
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Solvent

H-α (methine) ~4.0 Triplet (t) CDCl₃

H-β (methylene) ~2.8, ~3.2
Doublet of

Doublets (dd)
CDCl₃

Aromatic (C₆H₅) ~7.3 Multiplet (m) CDCl₃

Carboxylic (-

COOH)
>10.0

Broad Singlet (br

s)
CDCl₃

Note: Specific

chemical shifts

can vary slightly

depending on the

solvent and

concentration.

Data is

representative

for the

phenylsuccinic

acid structure.

Table 2: ¹³C NMR Spectroscopic Data for Phenylsuccinic Acid
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Carbon Chemical Shift (δ) ppm Solvent

Carbonyl (-C=O) ~175, ~178 CDCl₃

C-α (methine) ~45 CDCl₃

C-β (methylene) ~38 CDCl₃

Aromatic (ipso) ~138 CDCl₃

Aromatic (ortho, meta, para) ~127-129 CDCl₃

Note: Data is representative for

the phenylsuccinic acid

structure.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Phenylsuccinic Acid

Functional Group Vibrational Mode
**Absorption
Range (cm⁻¹) **

Intensity

O-H (Carboxylic Acid) Stretch (H-bonded) 2500-3300 Broad

C-H (Aromatic) Stretch 3000-3100 Medium

C-H (Aliphatic) Stretch 2850-3000 Medium

C=O (Carboxylic Acid) Stretch (Dimer) 1690-1760 Strong

C=C (Aromatic) Stretch 1400-1600 Medium-Weak

C-O Stretch 1210-1320 Strong

O-H Bend 910-950 Broad, Medium

Reference: General

ranges for carboxylic

acids.[1][2][3][4][5]

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for Phenylsuccinic Acid

Parameter Value Ionization Method

Molecular Formula C₁₀H₁₀O₄ -

Molecular Weight 194.18 g/mol -

Molecular Ion [M]⁺ m/z 194 Electron Ionization (EI)

Note: Fragmentation patterns

will be present, but the

molecular ion peak is the most

characteristic value.[6]

Chiroptical Spectroscopy
Table 5: Optical Rotation Data for (R)-(-)-Phenylsuccinic Acid

Parameter Value

Specific Rotation [α]²⁰/D -175° ± 4° (c=1% in acetone)

Reference:[7]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of (R)-(-)-Phenylsuccinic acid for ¹H NMR and 50-100 mg for

¹³C NMR.[8]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[8]
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If required for precise chemical shift referencing, add a small amount of an internal

standard such as tetramethylsilane (TMS).[8]

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample

height is adequate for the instrument (typically ~4 cm).

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength

of 400 MHz or higher.

Nucleus: ¹H for proton NMR, ¹³C for carbon NMR.

Probe Temperature: Set to a standard ambient temperature, typically 25°C (298 K).[9]

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift axis using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Technique):

Grind a small amount (1-2 mg) of (R)-(-)-Phenylsuccinic acid with approximately 100-

200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: Acquire a background spectrum of the empty sample compartment or a pure

KBr pellet prior to sample analysis.

Data Processing:
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The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of (R)-(-)-Phenylsuccinic acid (approximately 1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile.

For Electrospray Ionization (ESI), the solution can be directly infused or injected into the

LC-MS system.

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe

or a GC inlet if the compound is sufficiently volatile and thermally stable. Derivatization

may be required to increase volatility.[10]

Instrumentation and Data Acquisition (High-Resolution MS):

Instrument: A mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Magnetic

Sector instrument.

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for

carboxylic acids. Electron Ionization (EI) can also be used.

Mass Analyzer Mode: Full scan mode to detect the molecular ion and major fragments.

Mass Range: Set a range appropriate for the compound, for example, m/z 50-500.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak.

Calculate the exact mass and compare it with the theoretical mass of the elemental

formula (C₁₀H₁₀O₄) to confirm the composition.
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Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chiral organic compound like (R)-(-)-Phenylsuccinic acid.
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Final Output
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NMR (1H, 13C) FTIR HRMS Polarimetry / CD

Structural ElucidationPurity Assessment Stereochemistry Confirmation

Technical Guide

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. spectroscopyonline.com [spectroscopyonline.com]

3. echemi.com [echemi.com]

4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

5. chem.libretexts.org [chem.libretexts.org]

6. DL-Phenylsuccinic acid(635-51-8) MS spectrum [chemicalbook.com]

7. (R)-(-)-Phenylsuccinic acid | 46292-93-7 [chemicalbook.com]

8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

9. pubsapp.acs.org [pubsapp.acs.org]

10. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric
acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data Overview for (R)-(-)-Phenylsuccinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220706#spectroscopic-data-overview-for-r-
phenylsuccinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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